1-Methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-pyrazole-3-carboxylic acid involves the use of 3-methylpyrazole as a raw material. Through a two-step reaction process that includes oxidation and methylation, this compound is obtained in a total yield of 32.2%. The process parameters such as reaction time, temperature, and the ratio of materials have been optimized to achieve this yield. The final structure of the synthesized compound is confirmed through IR spectrum and liquid chromatography analyses (Duan Yuan-fu, 2011).
Molecular Structure Analysis
Further investigations into the molecular structure of 1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been conducted using experimental and quantum-chemical calculations. These studies provide detailed insights into the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, offering a comprehensive understanding of the compound's structural attributes based on 13C NMR, 1H NMR, IR spectroscopic data, and elemental analyses. Semi-empirical AM1 calculations have also been used to explore the reaction mechanisms, revealing the structural nuances of these compounds (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).
Chemical Reactions and Properties
1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, leading to the formation of different derivatives. For instance, its acid chloride can react with binucleophiles such as 1,2-diaminoethane, resulting in the corresponding 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives in good yields. These reactions are facilitated by the presence of catalytic amounts of pyridine, further elucidated through spectroscopic methods and theoretical studies to understand the reaction mechanisms (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Physical Properties Analysis
The physical properties of 1-methyl-1H-pyrazole-3-carboxylic acid derivatives have been studied, including their crystal structure, computational analysis, and thermodynamic properties. These studies involve density-functional-theory (DFT) calculations, X-ray diffraction analyses, and the investigation of thermodynamic properties through theoretical calculations. Such comprehensive analyses help in understanding the stability, conformation, and crystalline structures of these compounds (Li-qun Shen et al., 2012).
Scientific Research Applications
Synthesis of Coordination Complexes : A study by Radi et al. (2015) described the synthesis of novel pyrazole-dicarboxylate acid derivatives, including 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid. These derivatives were used to create mononuclear chelate complexes with Cu(II) and Co(II), demonstrating the potential of 1-Methyl-1H-pyrazole-3-carboxylic acid in forming coordination complexes (Radi et al., 2015).
Synthesis Methodologies : Research on synthesizing 1-methyl-pyrazole-3-carboxylic acid using 3-methylpyrazole as a raw material was conducted by Duan Yuan-fu (2011). This study explored the optimization of reaction time, temperature, and material ratios, contributing to the efficient synthesis of this compound (Duan Yuan-fu, 2011).
Structural and Spectral Investigations : Viveka et al. (2016) investigated a biologically important pyrazole-4-carboxylic acid derivative, providing insights into its structural and spectral properties. This research contributes to the understanding of the physical and chemical characteristics of pyrazole derivatives, including 1-Methyl-1H-pyrazole-3-carboxylic acid (Viveka et al., 2016).
Experimental and Quantum-Chemical Calculations : A study by Yıldırım et al. (2005) focused on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, utilizing quantum-chemical calculations to understand the reaction mechanisms. This study demonstrates the versatility of 1-Methyl-1H-pyrazole-3-carboxylic acid in forming various chemical derivatives (Yıldırım et al., 2005).
Corrosion Inhibition : Herrag et al. (2007) explored the use of pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid, as corrosion inhibitors for steel in hydrochloric acid. This indicates potential industrial applications of 1-Methyl-1H-pyrazole-3-carboxylic acid in protecting metals from corrosion (Herrag et al., 2007).
properties
IUPAC Name |
1-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-2-4(6-7)5(8)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFIKNNFQIBIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341451 | |
Record name | 1-Methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
25016-20-0 | |
Record name | 1-Methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl-1H-pyrazole-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ERN3JB4ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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